molecular formula C14H19N3S B1197511 8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No. B1197511
M. Wt: 261.39 g/mol
InChI Key: DVZJMOAGWCDCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is a member of benzenes.

Scientific Research Applications

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonism

A study identified a high-affinity ligand for the human ORL1 receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These compounds behave as full agonists in biochemical assays, suggesting potential applications in modulating ORL1 receptor activities (Röver et al., 2000).

Synthesis Methods and Environmental Impact

Research on ultrasound-assisted synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives highlights an environmentally friendly, energy-efficient method with short reaction times and greater selectivity (Velupula et al., 2021).

Heterocyclization and Yield Optimization

A study on the synthesis of substituted 4-aryl-2,7,9-triazaspiro[4.5]decane-6,8,10-triones via heterocyclization of 5-(arylmethylidene)barbituric acids with specific amines and aldehydes resulted in yields of 50-70% (Tyrkov et al., 2017).

Anti-Leukemic Activity

Research involving the synthesis of a specific 1,3,8-triazaspiro[4.5]decan-4-one derivative demonstrated cytotoxic potential against human leukemia cell lines, suggesting possible therapeutic applications in treating leukemia (Guillon et al., 2020).

Antimicrobial and Anti-Inflammatory Activity

A study explored the synthesis of N-Mannich bases derived from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione, revealing potent antibacterial activity against various bacteria and fungi, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

properties

Product Name

8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

8-methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C14H19N3S/c1-11-7-9-14(10-8-11)15-13(18)17(16-14)12-5-3-2-4-6-12/h2-6,11,16H,7-10H2,1H3,(H,15,18)

InChI Key

DVZJMOAGWCDCSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
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8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
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8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 4
8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 5
8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Reactant of Route 6
8-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

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